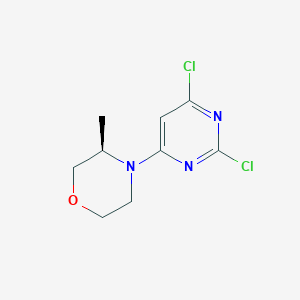
(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンは、モルホリン誘導体のクラスに属する化学化合物です。この化合物は、2位と6位に2つの塩素原子で置換されたピリミジン環と、3位にメチル基で置換されたモルホリン環の存在によって特徴付けられます。 (R)-配置は、化合物が原子の特定の三次元配置を持つエナンチオマーであることを示しています。
準備方法
合成経路と反応条件
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンの合成は、通常、以下の手順が含まれます。
ピリミジン環の形成: ピリミジン環は、適切なジアミンとジケトンの縮合反応によって合成できます。例えば、2,6-ジクロロピリミジンは、2,6-ジクロロアニリンと適切なカルボニル化合物を酸性条件下で反応させることで調製できます。
モルホリン環の形成: モルホリン環は、適切なアミンとエポキシドを反応させることで合成できます。例えば、3-メチルモルホリンは、3-メチルアミンとエチレンオキシドを反応させることで調製できます。
カップリング反応: 最終段階では、ピリミジン環とモルホリン環をカップリングします。これは、ピリミジン環が脱離基によって活性化され、モルホリン環が求核剤として作用する求核置換反応によって達成できます。
工業生産方法
工業的な設定では、(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンの生産には、収率と純度を向上させるために、触媒の使用、制御された温度と圧力などの最適化された反応条件が含まれる場合があります。連続フローリアクターや自動合成プラットフォームも、生産プロセスを拡大するために使用される場合があります。
化学反応の分析
反応の種類
酸化: (R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンは、モルホリン環が酸化されてN-オキシドを形成する酸化反応を起こす可能性があります。
還元: この化合物は、ピリミジン環が還元されてジヒドロピリミジン誘導体を形成する還元反応を起こす可能性があります。
置換: この化合物は、ピリミジン環上の塩素原子がアミンやチオールなどの他の求核剤に置き換えられる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などがあります。
置換: 一般的な求核剤には、第一級および第二級アミン、チオール、アルコキシドなどがあります。
生成する主な生成物
酸化: (R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンのN-オキシド。
還元: ジヒドロピリミジン誘導体。
置換: 様々な官能基を持つ置換ピリミジン誘導体。
科学研究への応用
化学
化学において、(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。これは、様々なヘテロ環状化合物の調製における前駆体として役立ち、新しい合成方法の開発に使用できます。
生物学
生物学において、この化合物は、その潜在的な生物活性について研究されています。これは、抗菌、抗ウイルス、または抗がん活性を示す可能性があり、創薬および開発の候補となります。
医学
医学において、(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンは、その治療の可能性について調査されています。これは、特定の酵素または受容体の阻害剤として作用し、新しい医薬品の開発の基礎を提供する可能性があります。
工業
工業において、この化合物は、農薬、医薬品、特殊化学品の製造に使用されます。その独特の化学構造は、有効成分や中間体の合成など、様々な工業用途に役立ちます。
科学的研究の応用
Chemistry
In chemistry, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications, including the synthesis of active ingredients and intermediates.
作用機序
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節する可能性があります。例えば、特定のキナーゼまたはプロテアーゼの活性を阻害し、細胞シグナル伝達経路への下流の影響につながる可能性があります。関与する正確な分子標的と経路は、特定の生物学的状況と化合物の構造的特徴によって異なります。
類似の化合物との比較
類似の化合物
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-エチルモルホリン: モルホリン環にメチル基の代わりにエチル基を持つ類似の構造。
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-フェニルモルホリン: モルホリン環にメチル基の代わりにフェニル基を持つ類似の構造。
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-イソプロピルモルホリン: モルホリン環にメチル基の代わりにイソプロピル基を持つ類似の構造。
独自性
(R)-4-(2,6-ジクロロピリミジン-4-イル)-3-メチルモルホリンの独自性は、その特定の置換パターンと立体化学にあります。モルホリン環にメチル基が存在することと(R)-配置は、その独特の化学的および生物学的特性に貢献しています。これらの特徴は、その反応性、結合親和性、および分子標的に対する選択性に影響を与え、様々な用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
®-4-(2,6-Dichloropyrimidin-4-yl)-3-ethylmorpholine: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-phenylmorpholine: Similar structure with a phenyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-isopropylmorpholine: Similar structure with an isopropyl group instead of a methyl group on the morpholine ring.
Uniqueness
The uniqueness of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine lies in its specific substitution pattern and stereochemistry. The presence of the methyl group on the morpholine ring and the ®-configuration contribute to its distinct chemical and biological properties. These features may influence its reactivity, binding affinity, and selectivity towards molecular targets, making it a valuable compound for various applications.
生物活性
(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is a compound of significant interest within medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of mTOR activity. mTOR is a central regulator of various cellular processes, including protein synthesis, cell growth, and metabolism. Inhibition of mTOR has been associated with anti-tumor effects and modulation of immune responses.
- mTOR Pathway Inhibition : The compound has been shown to selectively inhibit mTORC1 activity, which is involved in sensing nutrient availability and regulating cell growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Signal Transduction Modulation : By affecting the mTOR signaling pathway, this compound can influence downstream signaling events that regulate cellular activities such as proliferation and cytokine secretion .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antitumor Efficacy : In a study focusing on lung cancer models, this compound demonstrated significant antitumor activity with IC50 values indicating potent cytotoxicity against A549 and HCC827 cell lines. The compound's ability to induce apoptosis was also noted in SKOV3 ovarian cancer cells .
- Pharmacological Profiles : Research has indicated that the compound exhibits a favorable pharmacological profile with low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapies that minimize adverse effects associated with conventional chemotherapy .
- In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to this compound can suppress tumor growth in animal models by modulating the immune response and enhancing apoptosis in tumor tissues .
特性
分子式 |
C9H11Cl2N3O |
|---|---|
分子量 |
248.11 g/mol |
IUPAC名 |
(3R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |
InChIキー |
VWYKHJBMWAKLPM-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=CC(=NC(=N2)Cl)Cl |
正規SMILES |
CC1COCCN1C2=CC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















